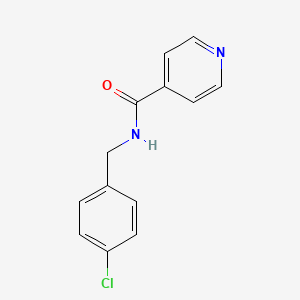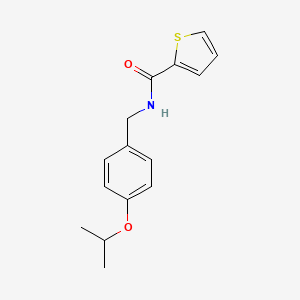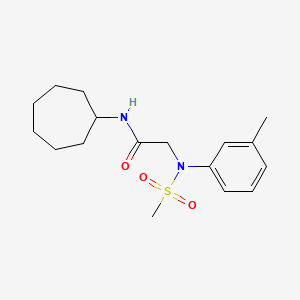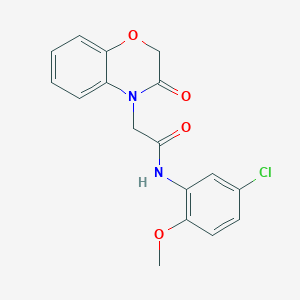![molecular formula C14H18ClN3O2S B5885810 ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.
作用机制
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate exerts its neuroprotective effects by inhibiting the activity of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Once activated, JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. Inhibition of JNK activity by this compound prevents the phosphorylation of these downstream targets, thereby reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activity, the reduction of oxidative stress and inflammation, the promotion of neuronal survival, and the improvement of cognitive function. This compound has also been shown to have a favorable safety profile in both preclinical and clinical studies.
实验室实验的优点和局限性
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has several advantages as a research tool in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models. However, this compound also has limitations as a research tool. It is not specific to JNK and can inhibit other kinases in vitro. It also has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the development of more specific JNK inhibitors that can selectively target different isoforms of JNK. Another area of focus is the evaluation of this compound in combination with other neuroprotective agents, such as antioxidants and anti-inflammatory drugs. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and for longer periods of time.
合成方法
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is synthesized through a multi-step process involving the reaction of 3-chloroaniline with carbon disulfide to form 3-chloroanilinothiocarbamide. The resulting compound is then reacted with ethyl piperazine-1-carboxylate to form this compound.
科学研究应用
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from oxidative stress and inflammation, promote neuronal survival, and improve cognitive function. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-8-6-17(7-9-18)13(21)16-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFHCADTAVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)


![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)


![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)